Lipophilicity Comparison: 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol vs. Tert-Butyl Carbamate-Protected Analog
The target compound exhibits a computed LogP (XLogP3-AA) of 0.9, which is substantially lower than the calculated LogP of approximately 2.5-3.0 for the tert-butyl carbamate-protected analog, 4-(4-amino-3-methylphenyl)-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester (CAS 301672-89-9) [1]. This 1.6-2.1 log unit difference represents a >40-fold difference in octanol-water partition coefficient, directly impacting chromatographic retention time and biological membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-(4-amino-3-methylphenyl)-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester (CAS 301672-89-9); Estimated LogP: 2.5-3.0 |
| Quantified Difference | LogP difference of 1.6-2.1 units; >40-fold difference in octanol-water partition coefficient |
| Conditions | Computed values from PubChem and Chemenu vendor data |
Why This Matters
The significantly lower lipophilicity of the target compound dictates different solvent requirements for reaction workup and necessitates altered mobile phase conditions during HPLC purification compared to the protected analog.
- [1] PubChem. (2026). PubChem Compound Summary for CID 43501334, 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol. National Center for Biotechnology Information. View Source
